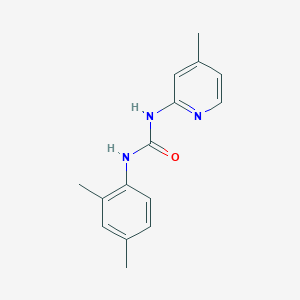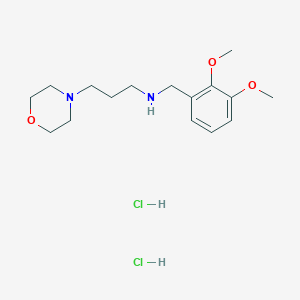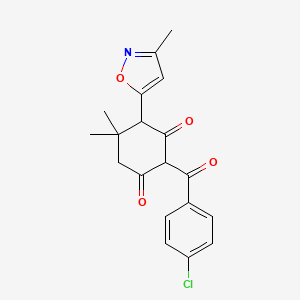![molecular formula C16H16N2O3 B5398258 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5398258.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one, also known as DMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the chalcone family of compounds and has been shown to have a range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is not fully understood. However, it has been suggested that 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one may act as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and cell growth. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In animal models, 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been shown to reduce inflammation and inhibit the growth of cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a readily available compound for use in scientific research. However, one limitation of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental contexts.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one. One area of research that could be explored is the development of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one analogs with improved potency and selectivity. Another area of research could be the development of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one and its effects on various biological pathways.
Conclusion:
In conclusion, 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one is a synthetic compound that has shown promise in a range of scientific research applications. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory and anti-cancer properties. Further research on 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one could lead to the development of novel therapies for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one involves the condensation of 3,4-dimethoxyaniline and 3-pyridinecarboxaldehyde in the presence of a base catalyst. This reaction results in the formation of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one as a yellow solid. The purity of 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one can be increased through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been studied for its potential use in a range of scientific research applications. One area of research where 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has shown promise is in the field of cancer research. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-15-6-5-13(10-16(15)21-2)18-9-7-14(19)12-4-3-8-17-11-12/h3-11,18H,1-2H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGHDXQSBMJSTK-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)
![3-methyl-5-[2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5398211.png)

![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![N-(4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398249.png)

